molecular formula C12H8N2O3 B1306726 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID CAS No. 67766-85-2

5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID

Cat. No.: B1306726
CAS No.: 67766-85-2
M. Wt: 228.2 g/mol
InChI Key: LTJHKDMGKKYAIF-UHFFFAOYSA-N
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Description

Table 1: Key identifiers of this compound

Property Value
CAS Registry Number 67766-85-2
Molecular Formula C₁₂H₈N₂O₃
Molecular Weight 228.20 g/mol
SMILES Notation O=C(C1=NOC(C2=CNC3=C2C=CC=C3)=C1)O
Synonyms 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-;
5-Indol-3-yl-isoxazole-3-carboxylic acid

The carboxylic acid group at position 3 of the isoxazole ring enhances its potential for derivatization, making it a versatile intermediate in medicinal chemistry.

Historical Development and Discovery

The synthesis of this compound emerged from efforts to hybridize indole and isoxazole frameworks, two privileged structures in drug discovery. Early work on indole-isoxazole hybrids dates to the 2010s, with advancements in cyclization and coupling techniques enabling precise functionalization. A pivotal study in 2021 demonstrated the compound’s synthesis via refluxing ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate with lithium hydroxide, followed by acidification to yield the carboxylic acid derivative.

The compound gained prominence after its identification as a xanthine oxidase (XO) inhibitor in 2024, where structural modifications of the indole and isoxazole rings were shown to enhance binding affinity. Its discovery aligns with the broader trend of integrating nitrogen- and oxygen-containing heterocycles to optimize pharmacokinetic properties.

Significance in Medicinal Chemistry

This compound has become a scaffold of interest due to its dual pharmacophoric elements:

  • Indole moiety : Known for modulating serotonin receptors and kinase pathways.
  • Isoxazole-carboxylic acid : Imparts hydrogen-bonding capacity and metabolic stability.

Table 2: Research applications of this compound

Application Key Findings Source
Xanthine oxidase inhibition Derivative 6c showed IC₅₀ = 0.13 μM, 22-fold more potent than allopurinol.
Anticancer activity Induced G0/G1 cell cycle arrest in Huh7 liver cancer cells via CDK4 suppression.
Hybrid drug design Served as a precursor for carboxamide derivatives with improved bioavailability.

The carboxylic acid group facilitates the synthesis of amide and ester derivatives, enabling structure-activity relationship (SAR) studies to optimize target engagement. For example, replacing the acid with a carboxamide group improved solubility and kinase inhibitory activity in hepatocellular carcinoma models.

Properties

IUPAC Name

5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(16)10-5-11(17-14-10)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJHKDMGKKYAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425399
Record name 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67766-85-2
Record name 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 5-(1H-Indol-3-Yl)Isoxazole-3-Carboxylic Acid typically involves the following steps:

  • Formation of Hydrazides : The process begins with the preparation of hydrazide intermediates. This step involves reacting appropriate precursors to obtain hydrazides, which serve as critical building blocks for subsequent steps.

  • Condensation with Carbon Disulfide : Hydrazides are treated with carbon disulfide under controlled conditions. This reaction leads to the formation of thiocarbamoyl derivatives, which are essential intermediates in the synthesis pathway.

  • Intramolecular Cyclization : The thiocarbamoyl derivatives undergo cyclization to form the isoxazole ring. This step is crucial for constructing the core structure of the target compound.

Ethyl Ester Intermediate Route

An alternative method utilizes ethyl esters as intermediates:

Patent-Based Methodology

A patented approach describes the preparation of isoxazole derivatives, including this compound:

  • Reaction Scheme : Ethoxycarbonylnitriloxide reacts with vinyl compounds to form intermediate products, which are subsequently converted into isoxazole derivatives through cyclization.

  • Optimization Parameters :

    • Reaction temperature
    • Solvent choice (e.g., ethanol or DMF)
    • Catalyst selection

This method emphasizes reproducibility and scalability, making it suitable for industrial applications.

Key Reaction Conditions

The synthesis methods require precise control over reaction conditions to ensure optimal yield and purity:

Parameter Typical Values
Temperature 60–80°C
Solvent Dimethylformamide (DMF), ethanol
Reaction Time 6–12 hours
Catalysts Acidic or basic catalysts

Spectroscopic Confirmation

After synthesis, the structure of this compound is confirmed using spectroscopic techniques:

Summary Table of Synthesis Routes

Method Key Steps Advantages
Hydrazide Formation Hydrazide → Thiocarbamoyl → Cyclization Simple and efficient
Ethyl Ester Intermediate Ester formation → Hydrolysis High purity and yield
Patent-Based Methodology Ethoxycarbonylnitriloxide → Cyclization Scalable for industrial use

Chemical Reactions Analysis

5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include p-toluenesulfonic acid, toluene, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Substituents at Position 5 of the Isoxazole Ring

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid Indol-3-yl C₁₁H₇N₂O₃ 215.18 High protein-binding stability
5-(Chloromethyl)isoxazole-3-carboxylic acid Chloromethyl C₅H₄ClNO₃ 161.54 Electrophilic reactivity due to Cl
5-Aminoisoxazole-3-carboxylic acid ethyl ester Amino + ethyl ester C₆H₈N₂O₃ 156.14 Hydrogen-bond donor potential
5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid Methyl + pyrazolylmethyl C₉H₈N₄O₅ 252.18 Heterocyclic diversity; irritant
  • Indole vs. Chloromethyl/Amino Groups: The indole substituent confers aromatic bulkiness, enhancing hydrophobic interactions in protein binding (e.g., MD simulations in ). In contrast, chloromethyl groups introduce electrophilic reactivity, which may be leveraged for covalent bonding but raises toxicity concerns .
  • Pyrazole vs. Indole : Pyrazole substituents (as in ) introduce additional nitrogen atoms, altering dipole moments and hydrogen-bonding networks compared to indole. This may influence target selectivity in biological systems.

Substituents at Other Positions

  • 4-Pentyl Derivatives : highlights 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, where the pentyl chain at position 4 increases hydrophobicity. MD simulations suggest this enhances thermodynamic stability in protein complexes compared to unsubstituted analogs .
  • Ester vs. Acid Functional Groups: Ethyl ester derivatives (e.g., 5-aminoisoxazole-3-carboxylic acid ethyl ester) exhibit reduced solubility compared to free carboxylic acids but improved cell membrane permeability .

Biological Activity

5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Structural Overview

The compound features a unique structure that combines the indole and isoxazole moieties, which are known for their diverse biological activities. The molecular formula is C12H8N2O3C_{12}H_{8}N_{2}O_{3}, with a molecular weight of approximately 228.20 g/mol. Its IUPAC name is 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Indole Precursor : Indole derivatives are synthesized through standard organic reactions.
  • Isoxazole Ring Formation : The indole derivative is reacted with hydroxylamine to form the isoxazole ring.
  • Carboxylic Acid Introduction : The carboxylic acid group is introduced through carboxylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study evaluated various indole-isoxazole hybrids against several cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that some compounds exhibited potent cytotoxicity, particularly against liver cancer (Huh7) cells, with IC50 values ranging from 0.7 to 35.2 µM, demonstrating significant activity compared to established chemotherapeutics like doxorubicin and sorafenib .

CompoundMCF7 IC50 (µM)HCT116 IC50 (µM)Huh7 IC50 (µM)
5a8.3 ± 0.811.4 ± 0.28.0 ± 1.0
DOXO0.22 ± 0.020.14 ± 0.050.23 ± 0.02
5-FU21.0 ± 0.7514.1 ± 0.2618.4 ± 1.1
Sorafenib6.5 ± 0.514.6 ± 0.211.0 ± 0.6

The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase (CDK) levels, indicating that these compounds may interfere with critical regulatory pathways in cancer cell proliferation .

Enzyme Inhibition

Another significant biological activity of this compound is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. This property suggests potential applications in treating hyperuricemia and gout, conditions characterized by elevated uric acid levels . One study reported that derivatives of this compound demonstrated superior inhibitory potency compared to traditional treatments like allopurinol, with some compounds showing IC50 values as low as 0.13μM0.13\mu M .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives of the compound:

  • Anticancer Activity : A study synthesized a series of indole-isoxazole hybrids and tested their cytotoxic effects against cancer cell lines such as MCF7 and HCT116, revealing promising results for further development into anticancer agents .
  • Xanthine Oxidase Inhibition : Research highlighted the potential of these compounds as effective xanthine oxidase inhibitors, with structure-activity relationship analyses indicating that specific modifications could enhance their efficacy .

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

ParameterOptimal RangeImpact on YieldReference
Acetic Acid Concentration10–20% (v/v)Maximizes cyclization
Reaction Temperature80–100°C (reflux)Prevents side products
Sodium Acetate (equiv)1.0–2.0Stabilizes intermediates

Q. Table 2. Spectroscopic Benchmarks for Structural Validation

TechniqueExpected SignalReference Compound
1H^1H-NMR (DMSO-d6)δ 8.1 (indole H-2)Methyl 5-hydroxy-1H-indole-3-carboxylate
HRMS (ESI+)[M+H]+^+ = 283.08523-Indolecarboxylic acid

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